

Cyclohepta[f]indene: A Technical Guide to a Scantly Charted Molecule

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Compound of Interest

Compound Name: *Cyclohepta[e]indene*

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Introduction

Cyclohepta[f]indene, a polycyclic aromatic hydrocarbon, presents a unique structural motif with potential for diverse applications in materials science and medicinal chemistry. Its fused seven-membered and five-membered ring system, attached to a benzene ring, suggests intriguing electronic and steric properties. However, a comprehensive review of the available scientific literature reveals that the parent cyclohepta[f]indene molecule remains largely uncharacterized, with a notable absence of detailed experimental data. This guide summarizes the known information for cyclohepta[f]indene and provides relevant data from the closely related and well-studied molecule, indene, to offer a predictive framework for its properties.

Core Molecular Properties

While experimental data for cyclohepta[f]indene is scarce, its fundamental molecular properties have been computed and are available through public databases.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₀	PubChem[1]
Molecular Weight	178.23 g/mol	PubChem[1]
IUPAC Name	cyclohepta[f]indene	PubChem[1]
CAS Number	270-19-9	PubChem[1]

Predicted Physical Properties

Experimentally determined physical properties such as melting point, boiling point, and solubility for cyclohepta[f]indene are not readily available in the surveyed literature. However, based on the properties of the related compound, indene, we can infer the likely characteristics of cyclohepta[f]indene.

Property	Indene (Experimental)	Cyclohepta[f]indene (Predicted)
Melting Point	-2 °C	Likely a solid at room temperature with a melting point significantly higher than indene due to increased molecular weight and surface area.
Boiling Point	182 °C	Expected to have a higher boiling point than indene.
Solubility	Insoluble in water; Soluble in most organic solvents.	Predicted to be insoluble in water and soluble in nonpolar organic solvents like benzene, toluene, and chloroform.

Synthesis and Reactivity

Synthesis

A specific, detailed experimental protocol for the synthesis of the parent, unsubstituted cyclohepta[f]indene is not available in the reviewed literature. A 1967 article titled "Synthetic approaches to cyclohept[f]indenes" by Bordwell and Winn suggests that synthetic routes have been explored for this class of compounds^[2]. However, without access to the full text, the specific methods for the parent compound remain unknown. General synthetic strategies for related polycyclic aromatic hydrocarbons often involve intramolecular cyclization reactions or cycloaddition approaches.

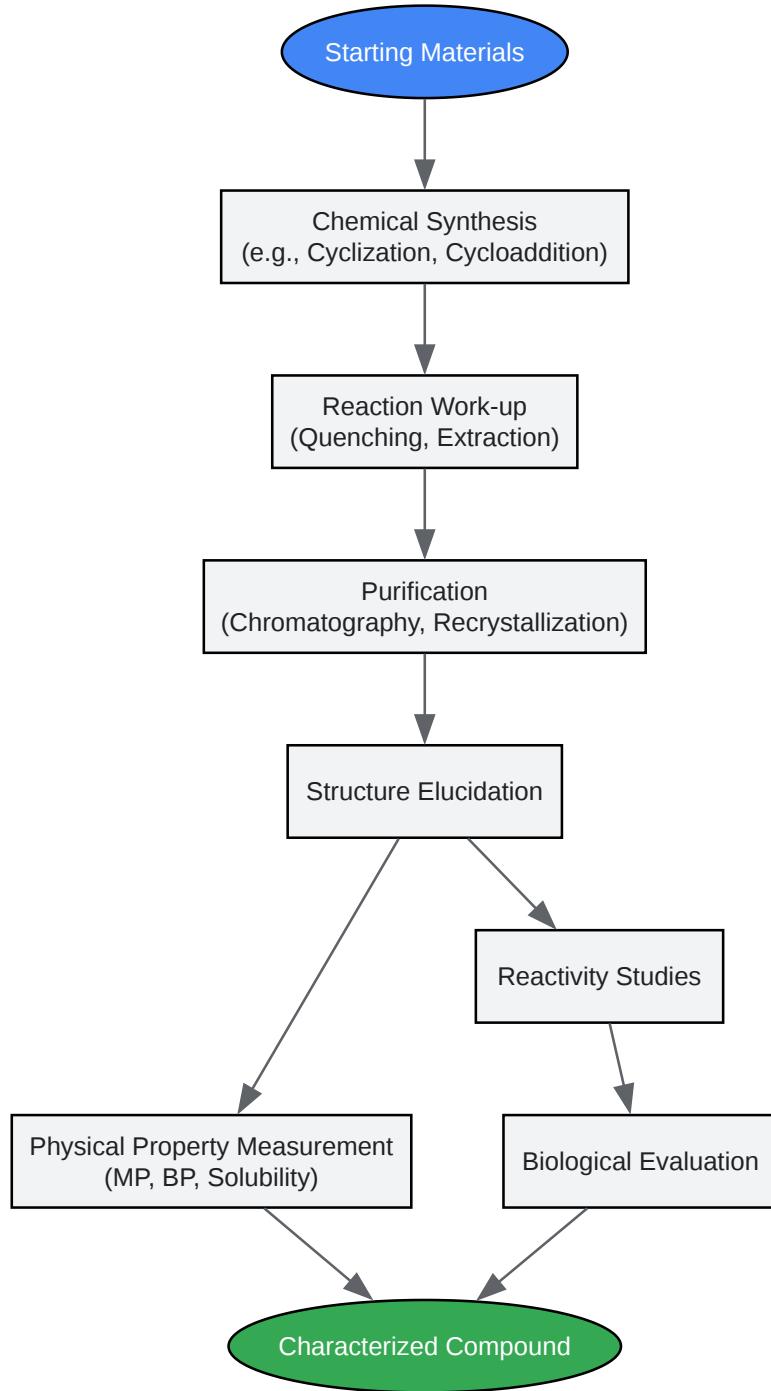
Reactivity

The chemical reactivity of cyclohepta[f]indene has not been experimentally detailed. Based on its structure, the following reactivity patterns can be anticipated:

- **Electrophilic Aromatic Substitution:** The benzene ring is expected to undergo electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The regioselectivity would be influenced by the electron-donating or -withdrawing nature of the fused ring system.
- **Reactions of the Seven-Membered Ring:** The cycloheptatriene moiety may exhibit complex reactivity, including the potential for valence tautomerism and reactions involving the π -system.
- **Reactions of the Five-Membered Ring:** The cyclopentadiene portion of the molecule could potentially be deprotonated to form a stable indenyl-like anion, which could then be used in nucleophilic reactions.

The following diagram illustrates a generalized workflow for the synthesis and characterization of a polycyclic aromatic hydrocarbon like cyclohepta[f]indene, based on common laboratory practices.

Generalized Synthetic and Characterization Workflow

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A generalized workflow for the synthesis and characterization of a target molecule.

Predicted Spectroscopic Properties

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for cyclohepta[f]indene could be located. The following tables provide a prediction of the key spectroscopic features based on the known data for indene and general principles of spectroscopy.

Predicted ^1H NMR Spectral Data

The proton NMR spectrum of cyclohepta[f]indene is expected to show a complex pattern of signals in the aromatic region (δ 7.0-8.5 ppm) arising from the protons on the benzene and cyclohepta[f]indene rings. The exact chemical shifts and coupling constants would depend on the specific electronic environment of each proton.

Predicted ^{13}C NMR Spectral Data

The carbon NMR spectrum will show a number of signals corresponding to the 14 carbon atoms in the molecule. The chemical shifts will be in the typical range for aromatic and unsaturated carbons (δ 120-150 ppm).

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of cyclohepta[f]indene is predicted to exhibit the following characteristic absorption bands:

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3100-3000	C-H stretch	Aromatic and vinylic C-H
1650-1500	C=C stretch	Aromatic and vinylic C=C
900-675	C-H bend	Aromatic C-H out-of-plane bending

Predicted Mass Spectrometry Data

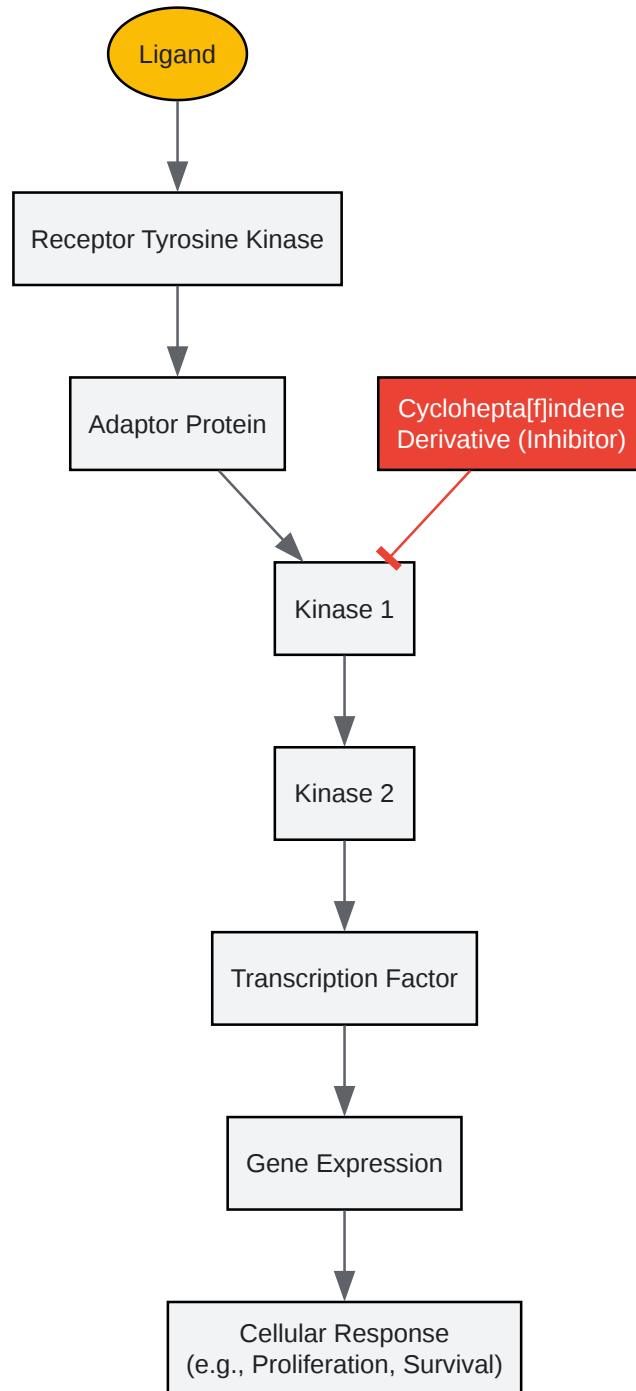
In a mass spectrum, cyclohepta[f]indene would be expected to show a strong molecular ion peak (M^+) at $m/z = 178$, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of hydrogen atoms and potentially rearrangements of the fused ring system.

Biological Activity

There is no available information in the searched literature regarding the biological activity or potential involvement in signaling pathways of cyclohepta[f]indene. Derivatives of the related indene core have been investigated for various pharmacological activities, including anti-inflammatory and anticancer properties^{[3][4]}. This suggests that cyclohepta[f]indene could serve as a scaffold for the design of new bioactive molecules, but this remains a purely speculative avenue for future research.

The diagram below illustrates a hypothetical signaling pathway that a novel small molecule inhibitor, such as a derivative of cyclohepta[f]indene, might target in a drug discovery context. This is a generalized representation and is not based on any known activity of cyclohepta[f]indene.

Hypothetical Signaling Pathway Inhibition

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A hypothetical signaling pathway targeted by a small molecule inhibitor.

Conclusion

Cyclohepta[f]indene represents a molecule of theoretical interest whose physical and chemical properties are yet to be thoroughly investigated and reported in the public domain. While its basic molecular identity is established, a significant data gap exists concerning its experimental properties, synthesis, reactivity, and biological activity. This guide has provided a predictive overview based on the known characteristics of the related compound, indene, and general chemical principles. It is hoped that this summary will encourage further experimental investigation into this intriguing and under-explored molecule, potentially unlocking new avenues in materials science and drug discovery. Researchers are advised to treat the predicted data with caution and to rely on future experimental findings for any practical applications.

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